molecular formula C13H16O6 B1616329 Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate CAS No. 5456-14-4

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

Cat. No.: B1616329
CAS No.: 5456-14-4
M. Wt: 268.26 g/mol
InChI Key: JISSLTOKQRHSMJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is an organic compound with the molecular formula C13H16O6 It is a derivative of pyran and is characterized by the presence of two ethyl ester groups at positions 3 and 5, and two methyl groups at positions 2 and 6 on the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnesium ferrite nanoparticles, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylic acid, while reduction may produce diethyl 2,6-dimethyl-4-hydroxypyran-3,5-dicarboxylate.

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-17-12(15)9-7(3)19-8(4)10(11(9)14)13(16)18-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSLTOKQRHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1=O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278496
Record name MLS000737884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5456-14-4
Record name MLS000737884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 2
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 3
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 4
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 5
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

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